molecular formula C11H10Cl2N4 B5574835 N-(2,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine

N-(2,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Cat. No.: B5574835
M. Wt: 269.13 g/mol
InChI Key: NSIQOLWFZAMTRP-MKMNVTDBSA-N
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Description

N-(2,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C11H10Cl2N4 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.0282517 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives, including those related to N-(2,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine, have been synthesized and assessed for their antimicrobial activities. These compounds have shown good or moderate activities against various test microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2010).

Crystal Structure Analysis

The crystal structure of closely related compounds has been studied to understand their molecular configuration and interactions. For example, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized, and its crystal structure revealed molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions between neighboring molecules (Repich et al., 2017).

Synthesis Methods Development

Research has also focused on developing new practical synthesis methods for triazole derivatives, aiming at enhancing the efficiency and selectivity of these processes. For instance, a new synthesis method for 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines was developed, showcasing the potential for creating diverse and functionally rich triazole-based compounds (Dolzhenko et al., 2008).

Corrosion Inhibition

Triazole Schiff bases, closely related to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic media. These compounds exhibit significant inhibition efficiency, which could be beneficial for industrial applications in corrosion protection (Chaitra et al., 2015).

Antitumor Activity

Research into the antitumor activity of triazole derivatives has led to the synthesis of compounds like (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine. Preliminary studies have shown promising IC50 values against various cancer cell lines, indicating the potential therapeutic applications of these compounds (Hu et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some triazole derivatives have been studied for their potential antimicrobial, antifungal, and anticancer activities .

Future Directions

The study of triazole derivatives is an active area of research due to their potential biological activities. Future research could explore the synthesis, characterization, and potential applications of “N-(2,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine” and similar compounds .

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4/c1-7-15-16-8(2)17(7)14-6-9-3-4-10(12)5-11(9)13/h3-6H,1-2H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIQOLWFZAMTRP-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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